molecular formula C16H14N2O3 B2621263 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 879443-22-8

4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2621263
CAS No.: 879443-22-8
M. Wt: 282.299
InChI Key: ATQCYWIMQARXNV-UHFFFAOYSA-N
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Description

4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to a benzene-1,3-diol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine hydrate with an appropriate β-diketone to form the pyrazole ring.

    Attachment of the Methoxyphenyl Group: The pyrazole intermediate is then reacted with 2-methoxybenzaldehyde under acidic or basic conditions to attach the methoxyphenyl group.

    Formation of the Benzene-1,3-diol Moiety: The final step involves the coupling of the methoxyphenyl-pyrazole intermediate with a benzene-1,3-diol derivative through a suitable coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in the production of melanin, making it useful in cosmetic applications for skin whitening.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-hydroxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
  • 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,4-diol
  • 4-(4-(2-methoxyphenyl)-1H-pyrazol-5-yl)benzene-1,3-diol

Uniqueness

The uniqueness of 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-11(15)13-9-17-18-16(13)12-7-6-10(19)8-14(12)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQCYWIMQARXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333307
Record name 4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879443-22-8
Record name 4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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